5-(2-Formylphenyl)-picolinic acid

Vue d'ensemble

Description

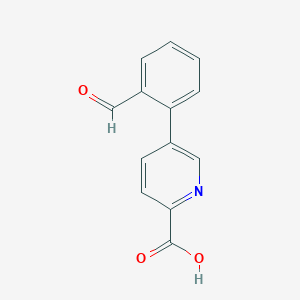

5-(2-Formylphenyl)-picolinic acid is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.21 g/mol. It is a derivative of picolinic acid, which is a naturally occurring compound found in plants and animals. This compound is known for its role as a ligand in coordination chemistry, where it forms complexes with various metals.

Méthodes De Préparation

The synthesis of 5-(2-Formylphenyl)-picolinic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .

Analyse Des Réactions Chimiques

5-(2-Formylphenyl)-picolinic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Scientific Research Applications

5-(2-Formylphenyl)-picolinic acid has a wide array of scientific research applications. It is used in chemistry as a ligand in coordination chemistry to synthesize metal complexes and has potential therapeutic applications in biology because of its ability to bind to zinc finger proteins and disrupt their function.

Anticancer Activity

Recent studies indicate that this compound demonstrates anticancer properties. Research on cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), showed that the compound has comparable IC50 values to established chemotherapeutics, suggesting potent anticancer activity.

Antimicrobial Activity

this compound has demonstrated antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies

Anticancer Efficacy In Vivo

An animal study assessed the efficacy of this compound in a murine model bearing xenografts of MCF-7 cells. Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective anticancer agent.

Synergistic Effects with Other Antibiotics

A study explored the synergistic effects of combining this compound with conventional antibiotics against resistant bacterial strains. The combination therapy showed enhanced efficacy, suggesting that this compound could be used to combat antibiotic resistance.

PIM Kinase Inhibition

Picolinamide derivatives, which include this compound, have demonstrated the ability to inhibit Provirus Integration of Maloney Kinase (PIM kinase) activity . PIM kinases are associated with various disorders, and methods involving picolinamide compounds are being explored for treating these disorders in both humans and animals . These methods involve administering an effective amount of the compound to inhibit PIM activity, reduce or prevent tumor growth, and can be combined with additional anticancer agents for enhanced therapeutic effects . The compounds are useful in treating cancers, including hematopoietic malignancies, carcinomas, melanoma, myeloid disorders, adenomas, sarcomas, autoimmune diseases, allergic reactions, and organ transplantation rejection syndromes .

BACE1 Inhibition

Mécanisme D'action

The mechanism of action of 5-(2-Formylphenyl)-picolinic acid involves its ability to bind to zinc finger proteins, which are involved in viral replication and packaging as well as normal cell homeostatic functions . By binding to these proteins, the compound changes their structures and disrupts zinc binding, inhibiting their function . This mechanism is responsible for its antiviral properties .

Comparaison Avec Des Composés Similaires

5-(2-Formylphenyl)-picolinic acid is similar to other picolinic acid derivatives, such as 3-formylphenylboronic acid and 4-formylphenylboronic acid . These compounds are also used as synthetic intermediates in organic synthesis and have similar chemical properties . this compound is unique in its ability to form complexes with various metals and its potential therapeutic applications .

Activité Biologique

5-(2-Formylphenyl)-picolinic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₉NO₃ and is characterized by a picolinic acid backbone with a formyl group attached to the phenyl ring. Its unique structure contributes to its biological properties, including its ability to interact with various biological targets.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research involving various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), demonstrated that this compound has comparable IC50 values to established chemotherapeutics, suggesting potent anticancer activity.

Table 1: Anticancer Activity of this compound

In a study by Dimitrov et al., derivatives of picolinic acid were shown to inhibit cancer cell proliferation effectively, with this compound being one of the most active compounds tested .

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be further explored for potential applications in treating bacterial infections.

The mechanism underlying the biological activity of this compound is still under investigation. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

A recent animal study assessed the efficacy of this compound in a murine model bearing xenografts of MCF-7 cells. The treatment resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective anticancer agent .

Case Study 2: Synergistic Effects with Other Antibiotics

Another study explored the synergistic effects of combining this compound with conventional antibiotics against resistant bacterial strains. The combination therapy showed enhanced efficacy, suggesting that this compound could be used to combat antibiotic resistance .

Propriétés

IUPAC Name |

5-(2-formylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-10-3-1-2-4-11(10)9-5-6-12(13(16)17)14-7-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTYZTSMVUHKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679301 | |

| Record name | 5-(2-Formylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566198-45-6 | |

| Record name | 5-(2-Formylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.